molecular formula C10H10FN3 B15094990 Quinoline, 8-fluoro-4-hydrazinyl-2-methyl- CAS No. 49612-14-8

Quinoline, 8-fluoro-4-hydrazinyl-2-methyl-

Cat. No.: B15094990
CAS No.: 49612-14-8
M. Wt: 191.20 g/mol
InChI Key: XVLSCZVPURLYIL-UHFFFAOYSA-N
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Description

Quinoline, 8-fluoro-4-hydrazinyl-2-methyl- is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated quinolines, including Quinoline, 8-fluoro-4-hydrazinyl-2-methyl-, involves various methods such as cyclization, cycloaddition reactions, and nucleophilic substitution of fluorine atoms. One common approach is the reaction of 4-fluoroaniline with suitable reagents to introduce the fluorine atom into the quinoline ring . Another method involves the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated quinoline structure .

Industrial Production Methods

Industrial production of fluorinated quinolines typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce these compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-fluoro-4-hydrazinyl-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

Quinoline, 8-fluoro-4-hydrazinyl-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 8-fluoro-4-hydrazinyl-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity or interfere with cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 8-fluoro-4-hydrazinyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

49612-14-8

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

(8-fluoro-2-methylquinolin-4-yl)hydrazine

InChI

InChI=1S/C10H10FN3/c1-6-5-9(14-12)7-3-2-4-8(11)10(7)13-6/h2-5H,12H2,1H3,(H,13,14)

InChI Key

XVLSCZVPURLYIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)F)NN

Origin of Product

United States

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